molecular formula C8H6FIO B14019273 2-Fluoro-4-iodo-3-methylbenzaldehyde

2-Fluoro-4-iodo-3-methylbenzaldehyde

Cat. No.: B14019273
M. Wt: 264.03 g/mol
InChI Key: QQWNVBPNNQFXJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-iodo-3-methylbenzaldehyde is an organic compound with the molecular formula C8H6FIO It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine, iodine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo-3-methylbenzaldehyde typically involves multi-step organic reactions One common method is the iodination of 2-Fluoro-3-methylbenzaldehyde

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-3-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 2-Fluoro-4-iodo-3-methylbenzoic acid.

    Reduction: 2-Fluoro-4-iodo-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-iodo-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-3-methylbenzaldehyde depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. In nucleophilic substitution reactions, the fluorine or iodine atoms are replaced by nucleophiles through the formation and breaking of chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-methylbenzaldehyde: Similar structure but lacks the iodine atom.

    3-Fluoro-2-methylbenzaldehyde: Similar structure but with different positions of the fluorine and methyl groups.

Uniqueness

2-Fluoro-4-iodo-3-methylbenzaldehyde is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H6FIO

Molecular Weight

264.03 g/mol

IUPAC Name

2-fluoro-4-iodo-3-methylbenzaldehyde

InChI

InChI=1S/C8H6FIO/c1-5-7(10)3-2-6(4-11)8(5)9/h2-4H,1H3

InChI Key

QQWNVBPNNQFXJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)C=O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.